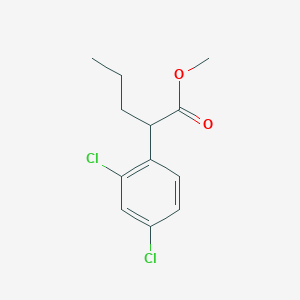

Methyl 2-(2,4-dichlorophenyl)pentanoate

Description

Methyl 2-(2,4-dichlorophenyl)pentanoate is an organic ester compound characterized by a pentanoate backbone substituted with a 2,4-dichlorophenyl group at the second carbon position. This structure confers unique physicochemical properties, including moderate lipophilicity and stability under standard storage conditions. For instance, similar compounds like methyl 2-chloro-3-(2,4-dichlorophenyl)propanoate () are cataloged in chemical directories, suggesting industrial relevance for pesticide or fungicide production. The 2,4-dichlorophenyl moiety is a common pharmacophore in antifungal agents, as seen in triazole derivatives like etaconazole and propiconazole (), which may imply shared bioactivity pathways for this compound.

Properties

IUPAC Name |

methyl 2-(2,4-dichlorophenyl)pentanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14Cl2O2/c1-3-4-10(12(15)16-2)9-6-5-8(13)7-11(9)14/h5-7,10H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMKDRWFJPKUICN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C1=C(C=C(C=C1)Cl)Cl)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14Cl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2,4-dichlorophenyl)pentanoate typically involves the esterification of 2-(2,4-dichlorophenyl)pentanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactor systems can optimize reaction conditions and minimize by-product formation.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2,4-dichlorophenyl)pentanoate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The chlorine atoms on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed.

Major Products Formed

Oxidation: 2-(2,4-dichlorophenyl)pentanoic acid or 2-(2,4-dichlorophenyl)pentanone.

Reduction: 2-(2,4-dichlorophenyl)pentanol.

Substitution: Products depend on the nucleophile used, such as 2-(2,4-dichlorophenyl)pentanoate derivatives.

Scientific Research Applications

Methyl 2-(2,4-dichlorophenyl)pentanoate is utilized in various fields of scientific research:

Chemistry: It serves as a reference standard in analytical chemistry for the calibration of instruments and validation of methods.

Biology: The compound is used in studies involving enzyme inhibition and receptor binding assays.

Medicine: Research on its potential therapeutic effects and pharmacokinetics is ongoing.

Industry: It is employed in the synthesis of other chemical intermediates and active pharmaceutical ingredients.

Mechanism of Action

The mechanism by which Methyl 2-(2,4-dichlorophenyl)pentanoate exerts its effects involves interactions with specific molecular targets. The ester group can undergo hydrolysis to release the active acid form, which may interact with enzymes or receptors. The chlorine atoms on the phenyl ring can enhance binding affinity and selectivity for certain biological targets.

Comparison with Similar Compounds

Key Structural Differences:

- Chain Length and Substituents: this compound has a longer pentanoate chain compared to Methyl 2-chloro-3-(2,4-dichlorophenyl)propanoate, which may enhance lipophilicity and alter metabolic stability.

- Functional Groups : Unlike etaconazole and propiconazole, the target compound lacks a triazole ring, which is critical for antifungal activity in azole-class fungicides (). This suggests divergent biological targets or mechanisms.

Impurity Profiles and Analytical Data

Impurity thresholds for structurally related compounds are documented in pharmacopeial standards (). For example, impurities in triazole derivatives are controlled to ≤1.0% (, Table 1).

Biological Activity

Methyl 2-(2,4-dichlorophenyl)pentanoate is a synthetic compound that has garnered interest in various fields of biological research due to its potential pharmacological properties. This article explores its biological activity, including antibacterial, antifungal, and cytotoxic effects, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

This compound features a dichlorophenyl group attached to a pentanoate moiety, which contributes to its biological activities.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound against various strains of bacteria.

Table 1: Antibacterial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 4 µg/mL |

| Escherichia coli | 8 µg/mL |

| Pseudomonas aeruginosa | 16 µg/mL |

The compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, with MIC values indicating effective inhibition of bacterial growth at low concentrations. The presence of the dichlorophenyl group enhances its interaction with bacterial cell membranes, leading to increased permeability and subsequent cell death .

Antifungal Activity

In addition to antibacterial effects, this compound has shown antifungal properties.

Table 2: Antifungal Activity Data

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 32 µg/mL |

| Aspergillus niger | 64 µg/mL |

These results suggest that the compound can inhibit the growth of pathogenic fungi, making it a candidate for further development as an antifungal agent .

Cytotoxicity Studies

Cytotoxicity assessments using human cell lines have indicated that this compound can induce cell death at higher concentrations.

Table 3: Cytotoxicity Data

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa (cervical cancer cells) | 25 µg/mL |

| MCF-7 (breast cancer cells) | 30 µg/mL |

The IC50 values suggest that while the compound exhibits cytotoxic effects, it may also have therapeutic potential in cancer treatment due to its selective toxicity towards cancerous cells compared to normal cells .

Case Studies

- Case Study on Antibacterial Efficacy : A study conducted on the efficacy of this compound against multi-drug resistant strains of bacteria demonstrated promising results. The compound was effective in inhibiting growth in clinical isolates from patients with severe infections .

- Case Study on Antifungal Properties : Another investigation focused on the antifungal activity against Candida species revealed that the compound's mechanism involves disruption of fungal cell membrane integrity, leading to cell lysis and death .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the efficient preparation of Methyl 2-(2,4-dichlorophenyl)pentanoate?

- Methodological Answer : Optimize esterification between 2-(2,4-dichlorophenyl)pentanoic acid and methanol using acid catalysts (e.g., sulfuric acid) under reflux. Monitor reaction progress via thin-layer chromatography (TLC) or GC-MS. Purify via fractional distillation or recrystallization using ACS-grade solvents (e.g., 4-methyl-2-pentanone as a solvent, if compatible) . For reproducibility, follow pharmacopeial guidelines for reagent purity and reaction conditions .

Q. How should researchers assess the purity of this compound?

- Methodological Answer : Use HPLC with UV detection (e.g., 254 nm) and a C18 column, referencing pharmacopeial impurity limits (e.g., ≤1.0% total impurities). Compare retention times against known standards. For volatile impurities, employ GC-MS with a DB-5MS column and electron ionization. Validate methods using USP-grade reference materials .

Q. What stability conditions should be prioritized during storage?

- Methodological Answer : Store in amber glass vials under inert gas (N₂/Ar) at 4°C to minimize hydrolysis and photodegradation. Conduct accelerated stability studies (40°C/75% RH for 6 months) to predict shelf life. Monitor degradation via periodic HPLC analysis .

Advanced Research Questions

Q. How can computational docking studies predict the biological activity of this compound?

- Methodological Answer : Use AutoDock4 to model interactions with target enzymes (e.g., cytochrome P450). Prepare the ligand structure with Gasteiger charges and optimize receptor flexibility for key residues. Validate docking poses with molecular dynamics simulations (e.g., AMBER) and compare binding energies to known inhibitors .

Q. How can conflicting NMR data from different studies be resolved?

- Methodological Answer : Perform 2D NMR (COSY, HSQC, HMBC) to unambiguously assign signals. Use deuterated solvents (e.g., DMSO-d₆) and calibrate referencing against TMS. For chiral centers, employ chiral shift reagents or enantioselective synthesis followed by chiral HPLC .

Q. What advanced techniques identify degradation products under oxidative stress?

- Methodological Answer : Expose the compound to H₂O₂/UV light and analyze via LC-QTOF-MS. Use high-resolution mass spectrometry to fragment ions and match against spectral libraries (e.g., NIST). Quantify major degradation products and propose mechanistic pathways using DFT calculations .

Q. How can researchers address discrepancies in reported bioactivity data?

- Methodological Answer : Replicate assays under standardized conditions (e.g., cell line, incubation time, solvent controls). Validate results using orthogonal assays (e.g., enzyme inhibition vs. cell viability). Perform meta-analysis of existing literature to identify confounding variables (e.g., impurity profiles, stereochemical differences) .

Q. What strategies enable chiral separation of stereoisomers, if applicable?

- Methodological Answer : Use chiral stationary phases (e.g., Chiralpak IA/IB) in HPLC with hexane/isopropanol mobile phases. Optimize enantiomeric resolution by adjusting temperature and flow rate. Confirm enantiopurity via polarimetry or circular dichroism spectroscopy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.